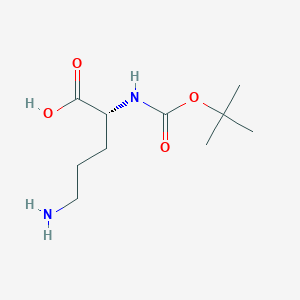

(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid

Description

BenchChem offers high-quality (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPVNPYPOOQUJF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427153 | |

| Record name | Boc-D-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159877-12-0 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159877-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (R)-N2-Boc-ornithine

This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-N2-Boc-ornithine, a critical building block in peptide synthesis and drug development. The narrative is structured to provide not just a protocol, but a field-proven understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Selective Protection

(R)-N2-Boc-ornithine, also known as Nα-tert-Butoxycarbonyl-(R)-ornithine, is a derivative of the non-proteinogenic amino acid ornithine. Its utility in synthetic chemistry, particularly in the construction of complex peptides and peptidomimetics, stems from the orthogonal protection strategy it enables. The tert-Butoxycarbonyl (Boc) group on the α-amino (N2) position is labile under acidic conditions, while the δ-amino (N5) group remains free for further functionalization. This selective protection is paramount for directing chemical reactions to the desired site and is a cornerstone of modern peptide chemistry.[1]

The primary challenge in the synthesis of (R)-N2-Boc-ornithine lies in the selective protection of the α-amino group over the more nucleophilic δ-amino group. A standard approach relying solely on the pKa difference between the two amino groups often leads to a mixture of products, including the di-protected species and the undesired N5-Boc isomer.[2] To overcome this, a robust and regioselective method is required. The copper(II) chelation strategy has emerged as a highly effective and scalable solution to this synthetic problem.

The Core Strategy: Copper(II)-Mediated Regioselective Boc-Protection

The underlying principle of this synthesis pathway is the temporary protection of the α-amino and carboxyl groups of (R)-ornithine through chelation with a copper(II) ion. This forms a stable, planar complex that effectively masks the α-amino group, leaving the δ-amino group as the primary site for reaction. However, for the synthesis of N2-Boc-ornithine, the strategy is adapted to direct the acylation to the α-amino group before the formation of a fully blocking complex, or by carefully controlling the reaction conditions to favor the desired isomer. A more direct and reliable approach involves the formation of the copper complex to mask the α-amino and carboxyl groups, followed by protection of the δ-amino group, and subsequent removal of the copper to yield Nδ-protected ornithine. For the synthesis of Nα-Boc-ornithine, a nuanced approach is required, often involving the careful addition of the Boc-anhydride to the copper complex under controlled pH.

This guide will detail a reliable method for the synthesis of (R)-N2-Boc-ornithine starting from (R)-ornithine hydrochloride, employing the copper(II) chelation method for regioselective protection.

Synthesis Pathway Overview

Caption: Overall synthetic workflow for (R)-N2-Boc-ornithine.

Experimental Protocols

Part 1: Formation of the (R)-Ornithine-Copper(II) Complex

Rationale: This initial step is critical for selectively masking the α-amino and carboxyl groups of ornithine. The formation of a stable bis(ornithinato)copper(II) complex sterically hinders the α-amino group, making the δ-amino group more accessible for subsequent reactions. For the selective Nα-protection, the reaction conditions are controlled to favor the formation of a transient complex that directs the acylation.

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-ornithine hydrochloride (1 equivalent) in deionized water.

-

Copper Salt Addition: To this solution, add copper(II) sulfate pentahydrate (0.5 equivalents) and stir until a homogenous blue solution is formed.

-

pH Adjustment: Slowly add a solution of sodium carbonate or sodium hydroxide to adjust the pH of the solution to approximately 9.5-10.0. This will result in the formation of a deep blue precipitate of the copper complex.

-

Isolation of the Complex: Isolate the precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by ethanol and diethyl ether to facilitate drying. The resulting solid is the (R)-Ornithine-Cu(II) complex, which can be used in the next step without further purification.

Part 2: Regioselective Nα-Boc Protection

Rationale: With the α-amino group coordinated to the copper ion, the Boc-anhydride is introduced. The reaction is performed under carefully controlled pH to ensure the selective acylation of the α-amino group.

Step-by-Step Protocol:

-

Suspension of the Complex: Suspend the dried (R)-Ornithine-Cu(II) complex in a mixture of dioxane and water (typically a 1:1 ratio).

-

Addition of Boc-Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) dissolved in a minimal amount of dioxane.

-

pH Maintenance: Maintain the pH of the reaction mixture between 9.0 and 9.5 by the dropwise addition of a 1N sodium hydroxide solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: Continue stirring at room temperature for 4-6 hours or until the starting material is consumed as indicated by TLC.

Part 3: Decomplexation and Isolation of (R)-N2-Boc-Ornithine

Rationale: Once the Boc protection is complete, the copper ion must be removed to liberate the desired product. This is typically achieved by using a strong chelating agent like EDTA or by precipitation of copper sulfide.

Step-by-Step Protocol:

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with a 1M solution of hydrochloric acid or citric acid.

-

Copper Removal:

-

Method A (EDTA): Add a solution of ethylenediaminetetraacetic acid (EDTA) disodium salt to the mixture and stir until the blue color disappears, indicating the chelation of copper ions.

-

Method B (H₂S): Alternatively, bubble hydrogen sulfide gas through the solution to precipitate copper(II) sulfide as a black solid. This should be performed in a well-ventilated fume hood. Filter off the precipitate.

-

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate to transfer the (R)-N2-Boc-ornithine into the organic phase.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is often a viscous oil or a semi-solid.

Part 4: Purification by Crystallization

Rationale: The crude product may contain unreacted starting materials and byproducts. Crystallization is an effective method for obtaining high-purity (R)-N2-Boc-ornithine.

Step-by-Step Protocol:

-

Inducing Crystallization: If the crude product is an oil, it can often be induced to crystallize by trituration with a non-polar solvent such as hexane or diethyl ether.[3]

-

Seed Crystal (Optional): If available, adding a small seed crystal of pure (R)-N2-Boc-ornithine can facilitate crystallization.[4][5]

-

Pulping: Add a weak polar solvent and stir the mixture (pulping) for a period to encourage the formation of a white solid.[4]

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with a cold non-polar solvent, and dry under vacuum to yield pure (R)-N2-Boc-ornithine as a white powder.

Data Presentation

| Parameter | Expected Value |

| Appearance | White to off-white powder |

| Molecular Formula | C₁₀H₂₀N₂O₄ |

| Molecular Weight | 232.28 g/mol |

| Melting Point | Varies, typically in the range of 200-210 °C (decomposes) |

| Optical Rotation ([α]²⁰/D) | Approximately +24.0° (c=1 in methanol) |

| Purity (by HPLC) | ≥ 98% |

Analytical Characterization

To ensure the identity and purity of the synthesized (R)-N2-Boc-ornithine, a comprehensive analytical characterization is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group) and the protons of the ornithine backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the ornithine side chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate and carboxylic acid functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

-

Optical Rotation: Measurement of the specific rotation will confirm the enantiomeric purity of the (R)-isomer.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be self-validating through in-process controls and final product analysis.

-

TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction.

-

pH Control: Strict maintenance of pH during the Boc protection step is crucial for selectivity.

-

Comprehensive Final Analysis: The combination of chromatographic (HPLC) and spectroscopic (NMR, IR, MS) analysis, along with the measurement of optical rotation, provides a robust confirmation of the product's identity, purity, and stereochemical integrity.

Visualization of the Core Mechanism

Caption: Mechanism of copper(II)-mediated selective Nα-Boc protection.

Conclusion

The synthesis of (R)-N2-Boc-ornithine via the copper(II) chelation strategy represents a reliable and scalable method for producing this valuable synthetic intermediate. By understanding the principles behind each step, from the regioselective protection to the final purification, researchers can consistently obtain a high-purity product. This guide provides the necessary technical details and theoretical background to empower scientists in their pursuit of novel peptide-based therapeutics and other advanced chemical entities.

References

-

Reddit. (2022). I'm stuck with α-amino Boc protection of ornithine and lysine. r/chemhelp. Retrieved from [Link]

-

Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

-

ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

- Google Patents. (n.d.). Crystallization method of Boc-amino acid.

Sources

molecular weight and formula of Boc-D-Orn-OH

An In-depth Technical Guide to Boc-D-Ornithine-OH: Synthesis, Application, and Handling

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Nα-tert-Butoxycarbonyl-D-ornithine (Boc-D-Orn-OH), a pivotal building block in modern peptide chemistry and drug development. We will delve into its physicochemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and the critical role of its side-chain protected derivatives. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnological fields who require a comprehensive understanding of this versatile non-proteinogenic amino acid.

Introduction: The Strategic Importance of Boc-D-Orn-OH

Boc-D-Orn-OH is a synthetic derivative of the non-proteinogenic amino acid D-ornithine. Its significance in synthetic chemistry is twofold: the D-configuration of its chiral center and the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on its alpha-amine (Nα).

-

The D-Configuration: Peptides incorporating D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. This property is highly desirable in the design of peptide-based therapeutics, leading to a longer in-vivo half-life.

-

The Boc Protecting Group: The Boc group is a cornerstone of peptide synthesis, offering robust protection of the Nα-amino group during coupling reactions.[] It is stable under a wide range of conditions but can be cleanly removed with moderate acids, such as trifluoroacetic acid (TFA), a process central to the Boc/Bzl solid-phase peptide synthesis strategy.[][2]

While Boc-D-Orn-OH itself has a free delta-amino (Nδ) group on its side chain, this group is also a reactive nucleophile. To prevent unwanted side reactions, such as chain branching during peptide synthesis, the Nδ-amine is typically protected with an orthogonal protecting group. This leads to the widespread use of derivatives like Boc-D-Orn(Z)-OH and Boc-D-Orn(Fmoc)-OH, which allow for selective deprotection and modification of the side chain.[3]

Physicochemical and Structural Properties

The selection of the appropriate ornithine derivative is dictated by the synthetic strategy. The table below summarizes the key properties of Boc-D-Orn-OH and its most common Nδ-protected analogues.

| Property | Boc-D-Orn-OH | Boc-D-Orn(Z)-OH | Boc-D-Orn(Fmoc)-OH |

| Synonyms | Nα-Boc-D-ornithine | Nα-Boc-Nδ-Z-D-ornithine | Nα-Boc-Nδ-Fmoc-D-ornithine |

| Molecular Formula | C₁₀H₂₀N₂O₄[4][5] | C₁₈H₂₆N₂O₆ | C₂₅H₃₀N₂O₆[6] |

| Molecular Weight | 232.28 g/mol [4][5] | 366.41 g/mol | 454.53 g/mol [6] |

| CAS Number | N/A (D-isomer)¹ | 16937-92-1 | 163336-15-0[6] |

| Appearance | White to off-white powder | White to off-white powder | Crystalline solid[7] |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide (DMF).[7] Sparingly soluble in aqueous buffers.[7] | Soluble in organic solvents. | Soluble in DMSO and DMF (~30 mg/ml).[7] Sparingly soluble in aqueous buffers.[7] |

| Storage | 2-8°C | 2-30°C | -20°C[7] |

¹Note: The CAS number 21887-64-9 corresponds to the L-isomer, Boc-L-Orn-OH. The D-isomer is commercially available but a specific CAS may not be universally cited.

Core Applications: Orthogonal Strategy in Peptide Synthesis

The primary application of Boc-D-Orn-OH derivatives is in solid-phase peptide synthesis (SPPS), where the orthogonal nature of the protecting groups allows for precise, stepwise construction of complex peptides.[3] The term "orthogonal" refers to the ability to remove one class of protecting group under conditions that leave other classes intact.[2]

For instance, using Boc-D-Orn(Fmoc)-OH provides a powerful synthetic tool:

-

The Boc group on the Nα-terminus is removed with acid (e.g., TFA).

-

The Fmoc group on the Nδ side chain is removed with a mild base (e.g., piperidine).

-

The peptide's linkage to the resin (e.g., a Wang resin) is cleaved with a different strength of acid.

This orthogonality is invaluable for advanced peptide modifications, such as on-resin cyclization to form lactam bridges, site-specific labeling with fluorescent probes, or the attachment of polyethylene glycol (PEG) chains.[3]

Caption: Orthogonal deprotection of Boc-D-Orn(Fmoc)-OH in SPPS.

Experimental Protocols and Methodologies

The following protocols provide standardized procedures for the handling and application of Boc-D-Ornithine derivatives. As a Senior Application Scientist, I stress that these are templates; specific concentrations and reaction times may require optimization based on the peptide sequence and scale.

Protocol 1: Preparation of a Stock Solution

This protocol is based on solubility data for Boc-Orn(Fmoc)-OH.[7]

-

Objective: To prepare a concentrated stock solution for use in SPPS or other synthetic reactions.

-

Materials: Boc-D-Orn(Fmoc)-OH, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), inert gas (Argon or Nitrogen), volumetric flask.

-

Procedure:

-

Weigh the desired amount of Boc-D-Orn(Fmoc)-OH powder in a clean, dry vial.

-

Add the solvent of choice (e.g., DMF) to achieve the target concentration (e.g., 30 mg/mL).

-

Purge the vial with an inert gas to displace air and minimize moisture contamination.

-

Seal the vial and vortex or sonicate until the solid is completely dissolved.

-

Store the stock solution at -20°C when not in use. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it, and not to store the aqueous solution for more than one day.[7]

-

Protocol 2: Standard Boc-SPPS Coupling Cycle

This workflow illustrates the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.

Caption: A standard cycle for Boc solid-phase peptide synthesis.

Methodology:

-

Pre-activation/Coupling: Dissolve Boc-D-Orn-OH and a coupling agent (e.g., HBTU) in DMF. Add an activation base (e.g., DIEA) and add the mixture to the resin which has a free N-terminal amine. Agitate for 1-2 hours.

-

Washing: After coupling, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.[]

-

Washing: Wash the resin with DCM and Isopropanol (IPA) to remove residual acid.

-

Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt with a solution of 5-10% DIEA in DCM or DMF.

-

Washing: Wash the resin with DMF to prepare for the next coupling cycle.

Safety, Handling, and Storage

While specific toxicological data for Boc-D-Orn-OH is limited, it should be handled with the standard care afforded to all laboratory chemicals of unknown toxicity.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. If handling large quantities of powder, use a respirator (e.g., N95) to avoid inhalation.[8]

-

Handling: Avoid contact with skin and eyes and prevent dust generation.[8] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C or -20°C is recommended, depending on the specific derivative.[7][9][10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Caption: Safe handling workflow for chemical powders.

Conclusion

Nα-Boc-D-Ornithine-OH, particularly in its side-chain protected forms, is a sophisticated and indispensable reagent for the synthesis of advanced peptides. Its D-configuration provides a route to creating metabolically stable peptide therapeutics, while its orthogonal protecting groups offer chemists precise control over complex molecular architectures. A thorough understanding of its properties, handling requirements, and strategic deployment in SPPS is essential for any scientist engaged in the fields of peptide chemistry, medicinal chemistry, and drug discovery.

References

-

Fmoc-D-Orn(Boc)-OH [118476-89-4]. Aapptec Peptides. [Link]

-

Boc-Orn-OH [21887-64-9]. Aapptec Peptides. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

-

Peptide synthesis. Wikipedia. [Link]

Sources

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Orn-OH = 98 TLC 21887-64-9 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. scbt.com [scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4 [sigmaaldrich.com]

A Spectroscopic Guide to (R)-N-α-Boc-ornithine: In-Depth NMR, IR, and MS Analysis

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-N-α-tert-butoxycarbonyl-ornithine ((R)-N2-Boc-ornithine) is a pivotal chiral building block in medicinal chemistry and peptide synthesis. As a derivative of the non-proteinogenic amino acid ornithine, its proper structural verification is critical for ensuring the purity, efficacy, and safety of downstream applications, including the development of novel therapeutics and research reagents.[1] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, sequential peptide bond formation.[2]

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize (R)-N2-Boc-ornithine: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple presentation of data, offering insights into the causality behind the spectral features and providing robust, field-proven protocols for data acquisition. It is important to note that the spectroscopic data for (R)- and (L)-enantiomers are identical; therefore, data and principles derived from the more commonly cited N-α-Boc-L-ornithine are directly applicable.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The Causality of Chemical Shifts and Couplings

In (R)-N2-Boc-ornithine, the distribution of electron density creates distinct magnetic environments for each proton and carbon. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent nuclei, "deshielding" them from the external magnetic field. This deshielding effect causes their signals to appear at a higher chemical shift (further downfield, to the left) in the NMR spectrum.[4][5] Conversely, nuclei in electron-rich environments are shielded and appear at lower chemical shifts (upfield).

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a proton census of the molecule. Based on analogous structures like N-Boc glutamic acid, the following signals are predicted for (R)-N2-Boc-ornithine.[6]

-

Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are highly shielded and magnetically isolated, resulting in a strong, sharp singlet peak around δ 1.45 ppm . This signal is a hallmark of the Boc protecting group.

-

Methylene Protons (-CH₂-): The three methylene groups along the side chain (C3, C4, C5) will appear as multiplets in the range of δ 1.6-1.9 ppm and δ 2.9-3.1 ppm . The C5 methylene protons, being adjacent to the terminal amino group, are the most deshielded and will appear further downfield.

-

Alpha-Proton (α-CH): The proton on the chiral center (C2) is adjacent to both the carboxylic acid and the Boc-protected amine. This deshielded environment causes its signal to appear as a multiplet around δ 4.0-4.3 ppm .

-

Amine and Carboxyl Protons (-NH, -COOH, -NH₂): The protons on the heteroatoms are exchangeable and often appear as broad signals. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The N-H proton of the Boc-carbamate may appear around δ 5.0-5.5 ppm , while the terminal -NH₂ and carboxylic acid -OH protons can be very broad and may exchange with deuterated solvents.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals for the Boc group are highly diagnostic.[7][8]

-

Boc Methyl Carbons (-C(C H₃)₃): The three equivalent methyl carbons of the tert-butyl group produce a strong, sharp signal around δ 28.0-28.5 ppm .

-

Alkyl Chain Carbons (-CH₂-): The side-chain methylene carbons (C3, C4) will appear in the aliphatic region, typically between δ 25-40 ppm . The C5 carbon, attached to the nitrogen, will be further downfield.

-

Alpha-Carbon (α-CH): The chiral carbon atom (C2) is connected to two electron-withdrawing groups, placing its signal around δ 53-56 ppm .

-

Boc Quaternary Carbon ( -C(CH₃)₃): The quaternary carbon of the Boc group is significantly deshielded and appears around δ 79-81 ppm .[8]

-

Boc Carbamate Carbonyl (-NH-C =O): The carbamate carbonyl carbon signal is found in the characteristic range of δ 155-157 ppm .[7]

-

Carboxylic Acid Carbonyl (-C OOH): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, appearing at δ 174-177 ppm .

Experimental Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Weigh approximately 5-10 mg of (R)-N2-Boc-ornithine for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans).

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Diagram: NMR Analysis Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Spectrum Analysis

The IR spectrum of (R)-N2-Boc-ornithine is dominated by absorptions from its key functional groups.

-

N-H Stretch: The secondary amine (carbamate) N-H stretch typically appears as a single, medium-intensity peak around 3300-3400 cm⁻¹ . The terminal primary amine (-NH₂) will show two bands in this region.

-

O-H Stretch: The carboxylic acid O-H stretch is a very broad band, often spanning 2500-3300 cm⁻¹ , and may overlap with C-H and N-H stretches.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the alkyl chain and Boc group appear as sharp peaks just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.

-

Carbonyl (C=O) Stretches: This is a highly diagnostic region.

-

Boc Carbamate C=O: A very strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ . This is a key indicator of a successfully protected amine.[8]

-

Carboxylic Acid C=O: This also produces a strong, sharp peak, typically around 1700-1730 cm⁻¹ , which may overlap with the Boc carbonyl peak.

-

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Crystal Preparation: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid (R)-N2-Boc-ornithine powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: IR (ATR) Analysis Workflow

Caption: Workflow for Infrared (IR) analysis using an ATR accessory.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Predicted Mass Spectrum Analysis

For (R)-N2-Boc-ornithine (Molecular Formula: C₁₀H₂₀N₂O₄, Molecular Weight: 232.28 g/mol ), the following ions are expected in a positive-ion ESI mass spectrum.

-

Protonated Molecule [M+H]⁺: The most abundant ion should be the molecule with an added proton, appearing at a mass-to-charge ratio (m/z) of 233.15 .

-

Sodium Adduct [M+Na]⁺: It is very common to observe an adduct with sodium ions, which would appear at m/z 255.13 .[9]

-

Boc Group Fragmentation: The Boc group is thermally labile and prone to fragmentation. Its fragmentation provides powerful evidence of its presence.

-

Loss of Isobutylene [M+H-56]⁺: A characteristic fragment corresponding to the loss of isobutylene (C₄H₈) from the protonated molecule, appearing at m/z 177.09 .[8]

-

tert-Butyl Cation [C₄H₉]⁺: A signal at m/z 57.07 corresponding to the stable tert-butyl cation is a definitive marker for the Boc group.[8]

-

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: The sample can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas (nitrogen) assist in desolvation, releasing the analyte ions into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.

Diagram: MS (ESI) Analysis Workflow

Caption: A typical workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Summary of Spectroscopic Data

The table below consolidates the predicted key spectroscopic data for (R)-N2-Boc-ornithine, providing a quick reference for researchers.

| Technique | Feature | Predicted Value / Range | Interpretation |

| ¹H NMR | Boc Protons (-C(CH₃)₃) | ~ 1.45 ppm (singlet, 9H) | Hallmark of Boc group |

| Alpha Proton (α-CH) | ~ 4.0-4.3 ppm (multiplet, 1H) | Proton on the chiral center | |

| ¹³C NMR | Boc Methyls (-C(C H₃)₃) | ~ 28.0-28.5 ppm | Equivalent methyl carbons of the Boc group |

| Boc Quaternary (-C (CH₃)₃) | ~ 79-81 ppm | Quaternary carbon of the Boc group | |

| Boc Carbonyl (-NH-C =O) | ~ 155-157 ppm | Carbamate carbonyl carbon | |

| Acid Carbonyl (-C OOH) | ~ 174-177 ppm | Carboxylic acid carbonyl carbon | |

| IR | N-H Stretch (Carbamate) | 3300-3400 cm⁻¹ | Amine N-H vibration |

| C=O Stretch (Boc Carbamate) | 1680-1720 cm⁻¹ (Strong) | Diagnostic for Boc protection | |

| C=O Stretch (Carboxylic Acid) | 1700-1730 cm⁻¹ (Strong) | Carboxylic acid C=O vibration | |

| MS (ESI+) | Protonated Molecule [M+H]⁺ | m/z 233.15 | Molecular weight confirmation |

| Sodium Adduct [M+Na]⁺ | m/z 255.13 | Common adduct in ESI | |

| Boc Fragment [M+H-56]⁺ | m/z 177.09 | Loss of isobutylene from the Boc group | |

| Boc Fragment [C₄H₉]⁺ | m/z 57.07 | tert-Butyl cation fragment |

References

-

Tashima, T., et al. (2017). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Cheminfo. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Orn-OH [21887-64-9]. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214). Retrieved from [Link]

-

ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of IR spectra of (a) 6,6'-dibromoindigo without the BOC group. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Sourcing High-Purity Boc-D-Ornithine (Boc-D-Orn-OH) for Pharmaceutical and Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and verifying commercial sources of high-purity Nα-tert-Butoxycarbonyl-D-ornithine (Boc-D-Orn-OH). We will delve into the criticality of purity for this non-proteinogenic amino acid derivative, outline key supplier evaluation criteria, and provide actionable protocols for in-house quality verification.

Introduction: The Role of Boc-D-Orn-OH in Advanced Synthesis

Nα-Boc-D-ornithine is a crucial building block in the fields of peptide synthesis and medicinal chemistry. Its D-configuration offers a strategic advantage in designing peptides with enhanced stability against enzymatic degradation, a critical feature for therapeutic candidates. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of classic solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1][2] The unique properties of Boc-D-Orn-OH make it indispensable for creating novel peptide-based drugs, modifying protein functions, and developing complex bioactive molecules.[2][3]

The Imperative of High Purity in Synthesis

The success of a synthesis, the biological activity of the final peptide, and the reproducibility of experimental results are all directly contingent on the purity of the starting materials.[4] For Boc-D-Orn-OH, two primary categories of purity are paramount: chemical purity and enantiomeric (chiral) purity.

-

Chemical Impurities: These can include residual solvents, reagents from the manufacturing process, or side-products like truncated or modified ornithine derivatives. Such impurities can terminate peptide synthesis prematurely or be incorporated into the peptide chain, leading to a heterogeneous final product with altered pharmacological properties.[5]

-

Enantiomeric Impurities (L-Ornithine): The presence of the incorrect enantiomer, Boc-L-Orn-OH, is particularly detrimental. The precise three-dimensional structure of a peptide dictates its biological function.[1] Contamination with the L-isomer can lead to the formation of diastereomeric peptides, which are difficult to separate and can result in inactive, or even harmful, biological effects.[1][6] The determination of chiral purity is therefore critical for evaluating the quality of peptide pharmaceutical products.[7]

A Framework for Commercial Supplier Evaluation

Selecting a reliable supplier requires a multi-faceted evaluation beyond simple catalog listings. A robust quality control strategy involves scrutinizing the documentation and analytical rigor provided by the vendor.

Caption: Workflow for qualifying a commercial supplier of Boc-D-Orn-OH.

Key Evaluation Criteria:

-

Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA should clearly state the lot number, the test methods used, the specification for each test, and the actual numerical result for the specific lot. Do not accept CoAs that simply state "Passes" or "Conforms."

-

Purity Specification: Look for suppliers offering high purity, typically ≥99%, as determined by a quantitative method like High-Performance Liquid Chromatography (HPLC).[2]

-

Analytical Methods: The supplier should use a suite of modern analytical techniques to validate their product. A multi-pronged approach is essential for a comprehensive purity assessment.[8][9]

-

HPLC: The primary method for determining chemical purity.[8]

-

Chiral HPLC: Essential for confirming enantiomeric purity and quantifying the undesired L-isomer.[7][10]

-

NMR Spectroscopy: Confirms the chemical structure and identity of the molecule.

-

Mass Spectrometry (MS): Verifies the molecular weight.

-

Optical Rotation: Provides confirmation of the correct stereoisomer.[2]

-

-

Consistency: Review CoAs from multiple lots if possible to assess lot-to-lot consistency, which is critical for long-term projects and manufacturing.

Comparative Data of Select Commercial Suppliers

The following table summarizes information for Boc-D-Orn-OH and related derivatives from various suppliers, compiled from publicly available data. This is for illustrative purposes; researchers must always obtain lot-specific CoAs for detailed specifications.

| Supplier | Product Name | CAS Number | Quoted Purity | Key Analytical Methods Noted |

| Chem-Impex | Nα-Boc-D-ornithine | 159877-12-0 | ≥ 99% (HPLC) | HPLC, Optical Rotation |

| Sigma-Aldrich (Merck) | Boc-D-Orn(Z)-OH | 16937-92-1 | ≥98.0% (TLC) | TLC |

| Aapptec Peptides | Fmoc-D-Orn(Boc)-OH | 118476-89-4 | Lot-specific (CoA) | CoA required |

| Santa Cruz Biotech | Boc-D-Orn(Fmoc)-OH | 163336-15-0 | Lot-specific (CoA) | CoA required |

| INDOFINE | Nα-BOC-L-ORNITHINE | 21887-64-9 | >99% by HPLC | HPLC |

Note: This table includes various derivatives to illustrate the range of products available. The focus of this guide, Boc-D-Orn-OH, is offered by suppliers like Chem-Impex.[2] Always verify the exact product name and CAS number.

Technical Protocol: Incoming Quality Control Verification

It is best practice to perform an in-house quality check on critical starting materials.[4] This protocol outlines a standard Reverse-Phase HPLC (RP-HPLC) method to verify the chemical purity of a newly received lot of Boc-D-Orn-OH.

Objective: To confirm the purity of Boc-D-Orn-OH is consistent with the supplier's Certificate of Analysis.

Materials:

-

Boc-D-Orn-OH sample

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Sample Diluent: 50:50 Water/Acetonitrile

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the Boc-D-Orn-OH sample in the Sample Diluent to a final concentration of 1 mg/mL.

-

HPLC System Setup:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Detector Wavelength: 214 nm

-

Injection Volume: 10 µL

-

-

Chromatographic Gradient:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10-15 minutes.

-

Run a linear gradient from 5% to 80% Mobile Phase B over 25 minutes.

-

Hold at 80% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Compare the result to the supplier's CoA. The result should be within an acceptable variance (e.g., ± 0.5%) of the value reported by the supplier.

-

Caption: A typical workflow for purity verification via RP-HPLC.

Conclusion

Sourcing high-purity Boc-D-Orn-OH is a critical first step in ensuring the success and reproducibility of peptide synthesis and drug development programs. By moving beyond catalog descriptions and implementing a rigorous evaluation process that scrutinizes supplier-provided analytical data and incorporates in-house verification, researchers can mitigate risks associated with impurities. A partnership with suppliers who provide transparent, comprehensive, and lot-specific data is essential for advancing research where chemical and chiral integrity is non-negotiable.

References

- The Importance of Chiral Building Blocks in Peptide Synthesis. Google Cloud.

- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.

- Nα-Boc-D-ornithine. Chem-Impex.

- Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed.

- Chiral Amino Acid and Peptide Separations – the Next Generation.

- Why Peptide Purity Matters in Labor

- Na-Fmoc-Nd-Boc-L-ornithine. Chem-Impex.

- A Comparative Guide to the Purity Assessment of Synthetic Boc-His(Z)-OH. Benchchem.

- Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides with Fmoc-D-Phe(2,4-Cl2). Benchchem.

- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- Nα-BOC-L-ORNITHINE. INDOFINE Chemical Company, Inc..

- Boc-D-Orn(Fmoc)-OH. Santa Cruz Biotechnology.

- Fmoc-D-Orn(Boc)-OH. Aapptec Peptides.

- Boc- D -Orn(Z)-OH. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medium.com [medium.com]

- 5. ajpamc.com [ajpamc.com]

- 6. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographytoday.com [chromatographytoday.com]

Methodological & Application

Application Note: A Detailed Protocol for the Acid-Catalyzed Deprotection of Nα-Boc-(R)-ornithine

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and other complex nitrogen-containing molecules.[1] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile, quantitative removal under mild acidic conditions.[2] This application note provides a comprehensive, field-proven protocol for the deprotection of the α-amino group of (R)-N2-Boc-ornithine, yielding (R)-ornithine as its acid salt.

Ornithine, a non-proteinogenic amino acid, is a key precursor in biosynthetic pathways and a common component in peptide-based pharmaceuticals. The selective deprotection of the Nα-Boc group is a critical step when the side-chain δ-amino group is intended to remain free for subsequent chemical modifications or to be revealed at a later stage in a synthetic sequence. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice to ensure robust and reproducible results.

Mechanistic Rationale of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[3] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate.[3] The carbamic acid is inherently unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide gas.[3] The newly freed amine is then protonated by the excess acid in the reaction medium, yielding the corresponding amine salt.[4]

It is crucial to perform this reaction in a well-ventilated fume hood and to avoid using a closed system, as the evolution of carbon dioxide gas can cause a pressure build-up.[3]

Potential Side Reactions and Mitigation

The primary concern during Boc deprotection is the potential for the highly reactive tert-butyl cation to alkylate nucleophilic residues.[5] Amino acids with particularly susceptible side chains include tryptophan, methionine, cysteine, and tyrosine.[5] However, in the case of (R)-N2-Boc-ornithine with a free δ-amino group, the side-chain amine will be protonated under the strongly acidic conditions of the reaction, rendering it non-nucleophilic and thus protected from alkylation. Therefore, the use of scavengers, which are typically added to trap the tert-butyl cation, is generally not required for this specific substrate.

Experimental Protocol

This protocol outlines a standard procedure for the efficient deprotection of (R)-N2-Boc-ornithine using trifluoroacetic acid in dichloromethane.

Materials and Equipment

| Reagents and Solvents | Equipment |

| (R)-N2-Boc-ornithine | Round-bottom flask |

| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |

| Trifluoroacetic acid (TFA) | Ice bath |

| Diethyl ether, cold | Rotary evaporator |

| Saturated aqueous sodium bicarbonate (NaHCO3) solution (optional, for free-basing) | Separatory funnel (optional) |

| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) (optional) | Filtration apparatus (optional) |

| TLC plates (silica gel) | pH paper or pH meter |

| TLC developing chamber and solvents (e.g., n-butanol:acetic acid:water, 4:1:1) | NMR spectrometer |

| Ninhydrin stain | Mass spectrometer |

Step-by-Step Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the (R)-N2-Boc-ornithine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

-

Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This initial cooling helps to control any potential exotherm upon addition of the strong acid.

-

-

Deprotection Reaction:

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the cooled solution of the protected amino acid. A common and effective reaction mixture is a 1:1 (v/v) solution of DCM and TFA.[6][7]

-

After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reaction Monitoring (TLC):

-

To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate alongside a spot of the starting material.

-

Develop the TLC plate using an appropriate solvent system, such as a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).

-

After developing, dry the plate and visualize the spots using a ninhydrin stain. The deprotected ornithine product, having a free primary amine, will stain positive (typically a purple or yellow color), while the Boc-protected starting material will not. The product should also have a lower Rf value than the starting material due to its increased polarity.

-

-

Work-up and Isolation of the TFA Salt:

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To the resulting oil or solid, add cold diethyl ether. This will cause the ornithine TFA salt to precipitate as a solid.

-

Collect the solid product by filtration, wash it with additional cold diethyl ether to remove any non-polar impurities, and dry it under vacuum.

-

-

Optional: Conversion to the Free Amine:

-

If the free amine is required for subsequent steps, dissolve the crude TFA salt in a minimal amount of water or DCM.

-

Cool the solution in an ice bath and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) dropwise until the pH is basic (pH 8-9), as confirmed with pH paper or a pH meter.

-

Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (note: ornithine free base has some water solubility, so multiple extractions may be necessary).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free (R)-ornithine.

-

Data Presentation

| Parameter | Value/Range | Rationale |

| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensures sufficient solubility and reaction rate. |

| TFA Concentration | 25-50% (v/v) in DCM | A high concentration of TFA is required to drive the reaction to completion.[7] |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling mitigates any exotherm, while room temperature provides sufficient energy for the reaction. |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection; should be monitored by TLC. |

| Expected Yield | >95% (as TFA salt) | The reaction is generally high-yielding. |

Visualization of the Experimental Workflow

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes and Protocols for the Incorporation of Boc-D-Orn-OH into Peptide Sequences

For: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles. D-ornithine, a non-proteinogenic amino acid, is a particularly valuable building block. Its D-configuration confers resistance to enzymatic degradation, while its delta-amino group provides a versatile handle for modifications such as lactam bridge formation for cyclization, conjugation of payloads, or introduction of specific labels.[1] This guide provides a comprehensive overview of the principles and protocols for incorporating Nα-tert-butyloxycarbonyl-D-ornithine (Boc-D-Orn-OH) into peptide sequences, with a focus on solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for side-chain protection, coupling methodologies, and deprotection strategies, offering field-proven insights to ensure high-fidelity peptide synthesis.

Introduction: The Strategic Advantage of D-Ornithine in Peptide Design

The use of non-proteinogenic amino acids like D-ornithine is pivotal in overcoming the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and limited conformational diversity.[2] The introduction of a D-amino acid into a peptide sequence significantly enhances its resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids.

Furthermore, the side chain of ornithine, with its terminal delta-amino group, is one methylene group shorter than that of lysine, offering unique structural constraints and opportunities for chemical modification. This functional handle is instrumental in:

-

Peptide Cyclization: Formation of lactam bridges between the ornithine side chain and the C-terminus or a side chain of another amino acid residue (e.g., aspartic or glutamic acid) can rigidify the peptide backbone, leading to improved receptor binding affinity and selectivity.[1]

-

Conjugation: The delta-amino group serves as a nucleophilic site for the attachment of various moieties, including small molecule drugs, imaging agents, and polyethylene glycol (PEG) to improve pharmacokinetic properties.

-

Structural Scaffolding: The unique stereochemistry and functionality of D-ornithine can be exploited to create novel peptide architectures and peptidomimetics.

This guide will focus on the practical aspects of utilizing Boc-D-Orn-OH as the starting material for incorporating this valuable residue.

Physicochemical Properties of Boc-D-Orn-OH Derivatives

The successful incorporation of Boc-D-Orn-OH hinges on a thorough understanding of its chemical properties and those of its side-chain protected derivatives. The choice of the side-chain protecting group is critical and dictated by the overall synthetic strategy, particularly the chemistry employed for the α-amino group protection of other residues (e.g., Fmoc) and the desired orthogonality for selective deprotection.[3][4]

| Property | Boc-D-Orn-OH | Boc-D-Orn(Z)-OH | Boc-D-Orn(Boc)-OH |

| IUPAC Name | (2R)-2-(tert-butoxycarbonylamino)-5-aminopentanoic acid | (2R)-2-(tert-butoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | (2R)-2,5-bis(tert-butoxycarbonylamino)pentanoic acid |

| Molecular Formula | C₁₀H₂₀N₂O₄ | C₁₈H₂₆N₂O₆ | C₁₅H₂₈N₂O₆[5] |

| Molecular Weight | 232.28 g/mol | 366.41 g/mol | 332.39 g/mol [5] |

| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |

| α-Amino Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| δ-Amino Protection | None | Z (Benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Solubility | Soluble in aqueous base, methanol, DMF | Soluble in DMF, DCM, methanol | Soluble in DMF, DCM, methanol |

| Storage Conditions | 2-8 °C | -20°C[6] | 2-8 °C |

Orthogonal Protection Strategies for D-Ornithine

The principle of orthogonal protection is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[4] When incorporating Boc-D-Orn-OH, the primary consideration is the protection of the delta-amino group.

-

Boc-D-Orn(Z)-OH: This is a commonly used derivative in Boc-based SPPS.[7][8] The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the Nδ-Z group is stable to TFA but can be removed by strong acids like hydrofluoric acid (HF) or through catalytic hydrogenolysis.[9] This differential stability allows for the stepwise elongation of the peptide chain without affecting the side-chain protection.[7]

-

Boc-D-Orn(Boc)-OH: In this case, both the alpha and delta amino groups are protected by Boc groups. This derivative is particularly useful in Fmoc-based SPPS where the Nα-Fmoc group is removed by a base (e.g., piperidine), and the Boc groups on the ornithine side chain are removed during the final acid cleavage from the resin.[1]

-

Boc-D-Orn(Fmoc)-OH: This derivative is employed when the ornithine side chain is to be deprotected on the resin for subsequent modification, such as on-resin cyclization.[10] The Fmoc group can be selectively removed with piperidine without affecting the Nα-Boc group or other acid-labile side-chain protecting groups.

Experimental Protocols: Incorporating Boc-D-Orn-OH in SPPS

The following protocols are based on standard Boc-based solid-phase peptide synthesis (Boc-SPPS).

Workflow for Boc-SPPS

Caption: General workflow for incorporating Boc-D-Orn(Z)-OH in Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle of Boc-D-Orn(Z)-OH

This protocol assumes a 0.1 mmol synthesis scale on a Merrifield or PAM resin.

Materials:

-

Peptide-resin from the previous cycle (with a free N-terminal amine)

-

Boc-D-Orn(Z)-OH (0.4 mmol, 4 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (0.4 mmol, 4 equivalents)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Nα-Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.[11]

-

Agitate for 2 minutes, then drain.

-

Add fresh 25-50% TFA in DCM and agitate for 20-30 minutes.[11] The formation of stable tert-butyl cations during this step necessitates the use of scavengers if tryptophan or methionine are present in the sequence.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

-

-

Neutralization:

-

To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).[12]

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-D-Orn(Z)-OH (4 eq) and HOBt (4 eq) in a minimal amount of DMF. Add DCM to this solution.

-

Add DIC (4 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0 °C. The use of HOBt is crucial as it suppresses racemization and prevents side reactions like dehydration of asparagine and glutamine residues.[13][14]

-

Drain the DMF from the synthesis vessel and add the activated Boc-D-Orn(Z)-OH solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The peptide-resin is now ready for the deprotection of the newly added Boc-D-Orn(Z)-OH and coupling of the next amino acid.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

For Boc-D-Orn(Z)-OH: Cleavage from a Merrifield or PAM resin and removal of the Z group and other benzyl-based side-chain protecting groups is typically achieved using strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA).[15] This procedure must be performed in specialized equipment by trained personnel due to the hazardous nature of these reagents. Scavengers such as anisole or cresol are added to prevent side reactions caused by carbocations generated during cleavage.

Troubleshooting and Key Considerations

-

Incomplete Coupling: If the ninhydrin test remains positive after the coupling step, indicating incomplete reaction, the coupling step should be repeated. Sterically hindered couplings may require the use of more potent coupling reagents like HBTU, HATU, or PyBOP.[16][17]

-

Racemization: The risk of racemization is highest during the activation step. Pre-activation at low temperatures (0 °C) and the addition of HOBt or its derivatives can minimize this side reaction.[17]

-

Side-Chain Modification: If the delta-amino group of ornithine is intended for on-resin modification, an orthogonal protecting group like Fmoc or Alloc should be used. These can be selectively removed without affecting the Nα-Boc group or other acid-labile protecting groups.[3]

-

Choice of Coupling Reagents: While carbodiimides like DIC are cost-effective, phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts often provide faster and more efficient couplings, especially for difficult sequences.[13][16]

Conclusion

Boc-D-Orn-OH is a versatile and valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. A successful incorporation strategy relies on the careful selection of an appropriate side-chain protecting group that is orthogonal to the overall synthetic scheme. By understanding the underlying chemical principles of protection, activation, coupling, and deprotection, researchers can effectively integrate D-ornithine into their peptide sequences, paving the way for the development of novel and potent peptidomimetic drugs.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boc-Orn(Z)-OH in Advancing Peptide Therapeutics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2022). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Retrieved from [Link]

-

ACS Publications. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Retrieved from [Link]

-

Flexbio System. (n.d.). Boc-D-Orn(Z)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-orn(boc)-OH. PubChem Compound Summary for CID 7015803. Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Orn(Z)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

LifeTein. (2025). Unusual Amino Acids: Ornithine. Retrieved from [Link]

-

National Institutes of Health. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties and Applications of Boc-Orn(Z)-OH. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ACS Publications. (n.d.). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Retrieved from [Link]

-

ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-orn(boc)-OH | C15H28N2O6 | CID 7015803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-D-Orn(Z)-OH | Flexbio System [flexbiosys.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. people.uniurb.it [people.uniurb.it]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Application Notes and Protocols for the Quantification of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and adherence to regulatory standards. This document details robust analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Ultraviolet (UV) and Mass Spectrometry (MS). Protocols for method validation, in accordance with International Council for Harmonisation (ICH) guidelines, are also extensively covered to ensure data integrity and reliability.

Introduction and Scientific Background

(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, also known as Nα-Boc-D-ornithine, is a protected form of the non-proteinogenic amino acid D-ornithine. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for selective chemical modifications at the delta-amino group, making it a crucial building block in the synthesis of complex peptides and peptidomimetics. The stereochemistry of this compound is of paramount importance, as the biological activity of peptides and other chiral molecules is often highly dependent on their enantiomeric form.[1]

Accurate quantification of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is critical for various applications, including:

-

Process Chemistry: Monitoring reaction completion and purity during synthesis.

-

Quality Control: Ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API).

-

Pharmacokinetic Studies: Determining the concentration of the compound and its metabolites in biological matrices.

-

Stability Testing: Assessing the degradation of the compound under various stress conditions.

This guide will delve into the analytical methodologies that provide the necessary specificity, sensitivity, and accuracy for these applications.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₀N₂O₄ | [2] |

| Molecular Weight | 232.28 g/mol | [2] |

| Appearance | Solid | [2] |

| Chirality | (R)-enantiomer | N/A |

| Solubility | Soluble in DMSO, requires warming in some cases. Hygroscopic nature of DMSO can impact solubility. | [3] |

The presence of the Boc group increases the hydrophobicity of the molecule compared to its parent amino acid, D-ornithine, making it well-suited for reversed-phase chromatography. The primary and secondary amine functionalities, along with the carboxylic acid group, provide sites for derivatization if enhanced detection sensitivity is required.

Core Analytical Strategy: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis of Boc-protected amino acids.[] This technique separates compounds based on their hydrophobicity, offering excellent resolution and reproducibility.

Rationale for Method Selection

-

Compatibility: The physicochemical properties of Nα-Boc-D-ornithine are ideal for RP-HPLC.

-

Versatility: RP-HPLC can be coupled with various detectors (UV, MS) to meet different analytical needs.

-

Established Methodology: A vast body of literature and regulatory guidance exists for RP-HPLC method development and validation.

Workflow for Method Development

Caption: Workflow for RP-HPLC method development.

Protocol 1: Quantification by RP-HPLC with UV Detection

This protocol is suitable for routine quality control, purity assessment, and content uniformity testing where high sensitivity is not the primary requirement.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.

-

Column: Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

-

Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (ACS grade), Water (HPLC grade).

-

Reference Standard: (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid of known purity.

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water | Provides acidic pH to ensure protonation of the analyte and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient Program | See table below | To ensure adequate retention and elution of the analyte and any potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 210 nm | The amide bond of the Boc group provides some UV absorbance at lower wavelengths. |

| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 50 | 50 |

| 17.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Method Validation (ICH Q2(R2) Framework)

A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[5][6][7]

Caption: Key parameters for analytical method validation.

3.4.1. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9][10]

-

Protocol for Forced Degradation:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours (solid state).

-

Photolytic Degradation: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Analyze all stressed samples against a control and evaluate for peak purity using a PDA detector. The goal is to achieve 10-20% degradation of the active substance.[8]

-

3.4.2. Validation Parameter Acceptance Criteria

| Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |